N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
"N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" is a heterocyclic sulfonamide derivative featuring a pyrazole-imidazole scaffold. Its structure comprises a 3,5-dimethyl-4-phenyl-substituted pyrazole moiety linked via an ethyl chain to a 1-methylimidazole-4-sulfonamide group. The pyrazole ring is substituted with methyl groups at positions 3 and 5 and a phenyl group at position 4, while the imidazole ring is methylated at position 1 and sulfonamide-functionalized at position 2.
The compound’s synthesis likely involves coupling a pre-formed pyrazole-ethylamine intermediate with a sulfonylated imidazole precursor, analogous to methods described for related sulfonamide derivatives . For instance, details the synthesis of a pyridine-sulfonamide compound via reaction of a pyrazole-sulfonamide intermediate with an isocyanate, suggesting a plausible route for introducing sulfonamide functionalities in similar systems.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-17(15-7-5-4-6-8-15)14(2)22(20-13)10-9-19-25(23,24)16-11-21(3)12-18-16/h4-8,11-12,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMVZPRWXJINGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling through an ethyl linker
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, impacting its overall chemical behavior.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications in treating various diseases. Its structural components suggest interactions with multiple biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 30 |
| Compound B | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
This table illustrates the inhibitory effects of various compounds against common pathogens, suggesting that derivatives of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide may serve as effective antimicrobial agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. The mechanism of action likely involves inhibition of specific enzymes involved in inflammatory pathways. For example, certain derivatives have shown promising results in reducing edema in animal models when compared to standard anti-inflammatory drugs.
Case Study Findings:
A study reported that specific analogues exhibited up to 97% reduction in inflammation compared to standard treatments like indomethacin .
Anticancer Activity
Emerging research indicates that this compound may possess significant antiproliferative effects against various cancer cell lines. The structural features allow it to interact with cellular pathways associated with cancer progression.
Notable Findings:
In vitro studies have demonstrated that certain derivatives can inhibit cell growth in cancer lines, suggesting potential as chemotherapeutic agents .
Industrial Applications
Beyond medicinal applications, this compound is being explored in material science for developing new materials and chemical processes.
Applications Include:
- Synthesis of Complex Molecules: As a building block for synthesizing more complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application.
Comparison with Similar Compounds
The structural and functional attributes of "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" can be contextualized by comparing it to three classes of sulfonamide-containing compounds: pyrazole-sulfonamides, imidazole-sulfonamides, and the H-Series kinase inhibitors.
Structural Analogues: Pyrazole-Sulfonamide Derivatives
describes 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) , which shares a pyrazole core but differs in its sulfonamide attachment and substituents:
- Core Structure : Compound 27 features a pyridine-sulfonamide linked to a pyrazole, whereas the target compound uses an imidazole-sulfonamide.
- Substituents : Both compounds have 3,5-dimethyl groups on the pyrazole, but Compound 27 includes a 4-butyl group and a 4-chlorophenylcarbamoyl moiety, absent in the target compound.
Imidazole-Sulfonamide Analogues
- H-Series Inhibitors: These compounds (e.g., H-7, H-8, H-9, H-89) share a 5-isoquinolinesulfonamide core but lack pyrazole linkages. Their ethylamino or piperazine side chains contrast with the target compound’s pyrazole-ethyl-imidazole architecture.
- Bioactivity: The H-Series inhibitors are known kinase inhibitors, suggesting that the sulfonamide group in the target compound may similarly interact with enzymatic active sites .
Functional and Hypothetical Activity Comparison
Key Observations :
Structural Flexibility: The target compound’s imidazole-sulfonamide group may confer distinct electronic or steric properties compared to pyridine- or isoquinoline-based analogues.
Bioactivity Hypotheses: The sulfonamide group’s presence aligns with known inhibitory mechanisms (e.g., hydrogen bonding with catalytic residues in enzymes), though target specificity would depend on the heterocyclic core and substituents.
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
1. Structural Overview
The compound features a complex structure that combines a pyrazole ring with a sulfonamide moiety. The presence of methyl and phenyl substituents enhances its pharmacological profile. The following table summarizes the structural characteristics and potential interactions with biological targets:
| Component | Description | Potential Biological Activity |
|---|---|---|
| Pyrazole Ring | Contains 3,5-dimethyl and 4-phenyl groups | Antiparasitic, anti-inflammatory |
| Imidazole Moiety | Linked to a sulfonamide group | Anticancer properties |
| Sulfonamide Group | Known for antibacterial activity | Inhibits carbonic anhydrase |
2.1 Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting critical pathways involved in tumor growth. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Study:
A study investigating the effects of pyrazole derivatives on various cancer cell lines (e.g., HCT-116 and MCF-7) found that these compounds could effectively inhibit cell viability with IC50 values comparable to established chemotherapeutics like cisplatin .
2.2 Anti-inflammatory Effects
The pyrazole ring is known for its anti-inflammatory properties. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes .
Research Finding:
In vitro assays demonstrated that pyrazole-based compounds significantly reduced the production of TNF-alpha and IL-6 in macrophages, indicating their potential use in treating inflammatory diseases .
2.3 Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folate synthesis .
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase, which is crucial for various physiological processes.
- Cell Cycle Modulation: Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
4. Conclusion
This compound represents a promising candidate for further investigation in medicinal chemistry. Its structural features suggest significant potential across various therapeutic areas, including oncology and infectious diseases. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for clinical applications.
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide?
Answer:
To optimize synthesis, employ statistical design of experiments (DoE) such as factorial designs or response surface methodologies. These methods systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) to identify optimal conditions while minimizing experimental runs. For example, a central composite design could evaluate the interaction between solvent polarity (e.g., DMF vs. THF) and reaction time on yield . Additionally, leverage high-throughput screening for rapid testing of substituent effects, as demonstrated in analogous imidazole derivatives where electron-withdrawing groups (e.g., nitro, fluorine) improved reaction efficiency .
Advanced Question: How can computational methods resolve contradictions in structural characterization data (e.g., NMR vs. crystallography) for this compound?
Answer:
When discrepancies arise between spectroscopic and crystallographic data (e.g., unexpected coupling constants in NMR vs. X-ray bond lengths), use density functional theory (DFT) to model molecular conformations. Compare computed NMR chemical shifts and coupling constants with experimental data to validate the dominant conformation in solution. For instance, in structurally related pyrazoles, DFT calculations reconciled discrepancies by identifying dynamic effects (e.g., tautomerism) that NMR alone could not resolve .
Basic Question: What analytical techniques are critical for verifying the purity and identity of this sulfonamide derivative?
Answer:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon connectivity. For example, the sulfonamide group typically shows distinct ¹H NMR signals near δ 3.0–3.5 ppm .
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for analogous pyrazole-imidazole hybrids .
Advanced Question: How can reaction path search algorithms improve the mechanistic understanding of substituent effects in this compound’s reactivity?
Answer:
Integrate quantum chemical reaction path searches (e.g., IRC calculations) with kinetic studies. For example, ICReDD’s approach combines quantum mechanics (QM) calculations with experimental kinetics to map energy barriers for key steps (e.g., sulfonamide group activation). This method identified steric hindrance from the 3,5-dimethylphenyl group as a rate-limiting factor in related imidazole derivatives .
Basic Question: What strategies mitigate side reactions during functionalization of the pyrazole-imidazole core?
Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfonamide NH) using tert-butoxycarbonyl (Boc) groups.
- Solvent control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions. Evidence from substituted imidazoles shows that solvent polarity modulates regioselectivity during alkylation .
Advanced Question: How can systematic variation of aryl substituents (e.g., phenyl vs. fluorophenyl) inform structure-activity relationship (SAR) studies?
Answer:
Adopt a library-based approach : Synthesize derivatives with systematically varied substituents (e.g., electron-donating/-withdrawing groups) and correlate their electronic properties (Hammett σ constants) with biological or catalytic activity. For example, fluorophenyl-substituted analogs in pyrazole-imidazole hybrids exhibited enhanced metabolic stability due to reduced CYP450 interactions .
Basic Question: What statistical methods are appropriate for analyzing contradictory bioactivity data across different assays?
Answer:
Apply multivariate analysis (e.g., principal component analysis, PCA) to identify assay-specific biases. For instance, PCA can differentiate cytotoxicity artifacts (e.g., solvent effects) from true target engagement in cell-based assays. Additionally, use Bayesian hierarchical models to integrate data from disparate sources while accounting for experimental variability .
Advanced Question: How can machine learning (ML) accelerate the discovery of analogs with improved pharmacokinetic properties?
Answer:
Train ML models on datasets combining structural descriptors (e.g., topological polar surface area, logP) with pharmacokinetic parameters (e.g., plasma half-life, bioavailability). For sulfonamide derivatives, random forest models have predicted absorption improvements via substituent optimization at the pyrazole N-ethyl position .
Basic Question: What safety protocols are essential when handling intermediates with reactive sulfonamide groups?
Answer:
- Use inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation of sulfonamide intermediates.
- Monitor for sulfonic acid byproducts via inline IR spectroscopy, as acidic conditions can degrade the sulfonamide moiety .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate metabolic pathways of this compound?
Answer:
Incorporate ¹⁵N labels at the imidazole ring to track metabolic dealkylation via LC-MS/MS. For example, ¹⁵N-labeled benzimidazoles enabled identification of hepatic glucuronidation as a major clearance pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
